molecular formula C11H15ClFN3S B12219445 N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine

N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine

Cat. No.: B12219445
M. Wt: 275.77 g/mol
InChI Key: POVRORXOIBXRLU-UHFFFAOYSA-N
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Description

N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a 5-fluoro-2-thienylmethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 5-Fluoro-2-Thienylmethyl Group: This step involves the reaction of the pyrazole intermediate with a 5-fluoro-2-thienylmethyl halide in the presence of a base such as potassium carbonate.

    Addition of the Isopropyl Group: The final step is the alkylation of the pyrazole nitrogen with isopropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in corrosion inhibitors and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
  • 4-fluoro-N’-[(5-methyl-2-thienyl)methylene]benzohydrazide

Uniqueness

N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorinated thienyl group and a pyrazole ring makes it particularly interesting for medicinal and materials science applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15ClFN3S

Molecular Weight

275.77 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H14FN3S.ClH/c1-8(2)15-6-5-11(14-15)13-7-9-3-4-10(12)16-9;/h3-6,8H,7H2,1-2H3,(H,13,14);1H

InChI Key

POVRORXOIBXRLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)NCC2=CC=C(S2)F.Cl

Origin of Product

United States

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